DK-AH 269
Übersicht
Beschreibung
DK-AH 269 (Cilobradine hydrochloride) is an HCN (hyperpolarization-activated cyclic nucleotide-gated) channel blocker. It acts as an open channel blocker for neuronal Ih (hyperpolarization-activated current) and related cardiac If (funny current) channels . The compound’s molecular formula is C28H38N2O5•HCl, with a molecular weight of 519.07 g/mol.
Wissenschaftliche Forschungsanwendungen
DK-AH 269 findet Anwendung in verschiedenen wissenschaftlichen Bereichen:
Kardiologie: Als bradykardes Mittel beeinflusst es die Herzfrequenz, indem es If-Kanäle blockiert.
Neurowissenschaften: Forscher haben seine Rolle bei der synaptischen Übertragung und der Langzeitpotenzierung (LTP) in Neuronen untersucht.
Pharmakologie: This compound wurde auf seine Auswirkungen auf zentrale Neuronen und Sinus-Knoten-Hemmer untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv HCN-Kanäle blockiert. Diese Kanäle spielen eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit und der kardialen Schrittmacheraktivität. Durch die Hemmung dieser Kanäle moduliert this compound die Herzfrequenz und die neuronale Funktion.
Wirkmechanismus
Target of Action
DK-AH 269, also known as Cilobradine Hydrochloride, primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels . These channels play a crucial role in regulating the electrical activity of the heart and nervous system.
Mode of Action
Cilobradine acts as an HCN channel blocker . It blocks the open channels of neuronal Ih and related cardiac If channels . This blocking action is about three times more potent than ZD7288 .
Biochemical Pathways
The blocking of HCN channels by Cilobradine affects the cardiac pacemaker currents and neuronal pacemaker currents . These currents are crucial for the regulation of heart rate and neuronal excitability, respectively. By blocking these channels, Cilobradine can effectively reduce heart rate and neuronal activity.
Pharmacokinetics
It is known that the compound has a large volume of distribution, indicating extensive tissue distribution . The compound’s clearance rate and half-life are also important factors affecting its bioavailability and therapeutic effects .
Result of Action
The primary result of Cilobradine’s action is the reduction of heart rate . By blocking the HCN channels, it reduces the pacemaker currents in the heart, leading to a slower heart rate. This can be beneficial in conditions where a reduction in heart rate is desired, such as certain cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for DK-AH 269 are not widely documented in the literature. it is typically synthesized through organic chemical reactions involving key intermediates.
Reaction Conditions:: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have explored its use-dependent blockage of cardiac pacemaker current (If) in studies .
Industrial Production Methods:: Information on large-scale industrial production methods for this compound is limited. It is primarily available for research purposes.
Analyse Chemischer Reaktionen
Reaktionstypen: DK-AH 269 unterliegt keinen umfangreichen chemischen Umwandlungen. Seine Hauptrolle liegt in der Blockierung von HCN-Kanälen.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen der Verbindung werden nicht umfassend berichtet. Es ist wichtig zu beachten, dass this compound HCN-Kanäle selektiv hemmt.
Hauptprodukte: this compound erzeugt keine signifikanten Nebenprodukte oder Hauptprodukte, die über seine beabsichtigte Funktion als HCN-Kanalblocker hinausgehen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Andere ähnliche Verbindungen werden in der verfügbaren Literatur nicht explizit erwähnt.
ZD7288: DK-AH 269 ist etwa dreimal so potent wie ZD7288, ein weiterer HCN-Kanalblocker.
Biologische Aktivität
DK-AH 269, also known as Cilobradine, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily identified by its CAS number 186097-54-1. This compound has gained attention for its potential therapeutic applications, particularly in cardiovascular medicine and neurological disorders . It modulates heart rate and electrical activity in cardiac tissues, making it a candidate for treating arrhythmias and other cardiovascular issues.
This compound interacts with HCN channels, which are crucial for regulating heart rhythm and neuronal excitability. The binding of this compound to these channels alters their gating properties, leading to decreased ionic currents associated with hyperpolarization. This results in:
- Slowed heart rate
- Modulation of excitability in electrically active tissues
- Suppression of hyperpolarization-activated cation current and effects on delayed-rectifier potassium current in various cell types, including cardiac-derived H9c2 cells and pituitary tumor cells.
Potency and Efficacy
The inhibitory concentration (IC50) of this compound is approximately 0.62 µM in mouse sinoatrial node cells, indicating its potency in blocking HCN channels.
Effects on Cardiac Function
Research indicates that this compound significantly influences cardiac function by modifying ionic currents that govern action potentials. However, it also exhibits pro-arrhythmic properties under certain conditions, necessitating careful evaluation during therapeutic use.
Neurobiological Implications
In addition to cardiovascular effects, this compound has been shown to modify synaptic plasticity in neuronal models, suggesting potential applications in treating neurological disorders. Studies have indicated that it can induce rapid and sustained antidepressant-like effects comparable to ketamine when administered acutely .
Summary of Key Studies
- Cardiovascular Applications :
-
Neurobehavioral Effects :
- A study involving chronic social defeat stress models showed that acute administration of this compound normalized social behavior and improved sucrose preference in mice, indicating its potential as an antidepressant .
- The compound produced significant behavioral changes in forced swim tests, suggesting reduced depressive-like symptoms .
- Comparative Analysis with Other Compounds :
Data Table: Biological Activity of this compound
Parameter | Value/Description |
---|---|
CAS Number | 186097-54-1 |
IC50 (Mouse Sinoatrial Node Cells) | ~0.62 µM |
Primary Action | Selective HCN channel blocker |
Effects on Heart Rate | Slows heart rate; modulates excitability |
Pro-arrhythmic Properties | Yes |
Neurobiological Effects | Modifies synaptic plasticity; potential antidepressant |
Eigenschaften
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186097-54-1 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?
A1: this compound functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, this compound effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).
Q2: How does this compound affect myocardial oxygen consumption and coronary blood flow?
A2: Studies in isolated rabbit hearts demonstrate that this compound effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.
Q3: What is the impact of this compound on ventricular function?
A3: While this compound effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that this compound can reduce heart rate without significantly compromising the heart's pumping ability.
Q4: Has this compound been investigated in the context of myocardial infarction?
A4: Yes, in a study using a rabbit model of myocardial infarction, this compound administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of this compound against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.
Q5: How does the action of this compound compare to other bradycardic agents, such as calcium channel blockers?
A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), this compound appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes this compound a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.
Q6: Are there other potential therapeutic applications for this compound?
A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of this compound in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.
Q7: Has this compound progressed to clinical use?
A7: While this compound itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.